REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[N:8]([CH2:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[C:22]3[NH:26][N:25]=[N:24][N:23]=3)=[CH:12][CH:11]=2)[C:7]2[C:27]([C:31]([OH:33])=[O:32])=[CH:28][CH:29]=[CH:30][C:6]=2[N:5]=1)[CH3:2].C(N(CC)CC)C.[C:41]1([C:47](Cl)([C:54]2[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=2)[C:48]2[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=2)[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.Cl>C(Cl)Cl.O.CO>[CH2:1]([O:3][C:4]1[N:8]([CH2:9][C:10]2[CH:11]=[CH:12][C:13]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[C:22]3[N:26]([C:47]([C:41]4[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=4)([C:54]4[CH:55]=[CH:56][CH:57]=[CH:58][CH:59]=4)[C:48]4[CH:49]=[CH:50][CH:51]=[CH:52][CH:53]=4)[N:25]=[N:24][N:23]=3)=[CH:14][CH:15]=2)[C:7]2[C:27]([C:31]([OH:33])=[O:32])=[CH:28][CH:29]=[CH:30][C:6]=2[N:5]=1)[CH3:2]
|
Name
|
|
Quantity
|
273 kg
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
205 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
81.4 kg
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
480 kg
|
Type
|
reactant
|
Smiles
|
C(C)OC1=NC2=C(N1CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1)C(=CC=C2)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=NC2=C(N1CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1)C(=CC=C2)C(=O)O
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Name
|
|
Quantity
|
13.8 kg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=NC2=C(N1CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1)C(=CC=C2)C(=O)O
|
Name
|
|
Quantity
|
34.9 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
50 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
183 kg
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The concentrate was stirred at room temperature for about 30 minutes, to which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in Reference Example 8
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated for about 6 hours
|
Duration
|
6 h
|
Type
|
WAIT
|
Details
|
to stand at room temperature for one night
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was heated at 30-35° C., to which
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 288 kg
|
Type
|
ADDITION
|
Details
|
was dropped hexane (68 kg) for 20±5 minutes
|
Duration
|
20 (± 5) min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for about 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
followed by at 5±5° C. for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The crystals were separated
|
Type
|
WASH
|
Details
|
washed with a mixture of hexane-methylene chloride (5:1) (205 L)
|
Type
|
DISSOLUTION
|
Details
|
The wet crystals were dissolved in DMF(183 L)
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to about 138 kg or less
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=NC2=C(N1CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=CC=C2)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |